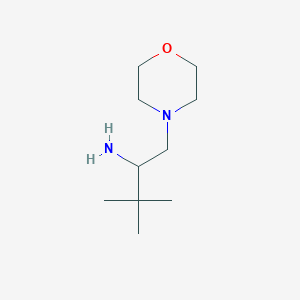
4-((4-Chlorophenyl)-hydroxymethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Chlorophenyl)-hydroxymethyl)phenol, commonly known as 4-Chloro-2-hydroxymethylphenol (4-CHMP) is a phenolic compound with a wide range of applications in the scientific field. 4-CHMP is a highly versatile compound and is used in a variety of scientific experiments, ranging from biochemical studies to organic synthesis. This compound is also known to possess a variety of biochemical and physiological effects.
科学的研究の応用
4-((4-Chlorophenyl)-hydroxymethyl)phenol is used in a variety of scientific experiments, ranging from biochemical studies to organic synthesis. It is used as a reagent in the synthesis of various compounds, including pyridines, quinolines, and other heterocyclic compounds. This compound is also used in the synthesis of various pharmaceuticals, such as cephalosporins and macrolide antibiotics. In addition, this compound is used in the synthesis of various polymers, such as polyurethanes and polyesters.
作用機序
The mechanism of action of 4-((4-Chlorophenyl)-hydroxymethyl)phenol is not fully understood. However, it is believed that this compound is able to interact with a variety of proteins and enzymes, resulting in a variety of biochemical and physiological effects. It is also believed that this compound may interfere with the activity of certain enzymes, such as cytochrome P450s, and may also act as an inhibitor of certain enzymes, such as tyrosinase.
Biochemical and Physiological Effects
This compound is known to possess a variety of biochemical and physiological effects. It has been shown to possess antiviral, antifungal, and antibacterial properties. In addition, this compound has been shown to possess anti-inflammatory and antioxidant properties. Furthermore, this compound has been shown to possess anticoagulant and antiplatelet properties, as well as to possess anti-tumor and anti-cancer properties.
実験室実験の利点と制限
4-((4-Chlorophenyl)-hydroxymethyl)phenol is a highly versatile compound and is used in a variety of scientific experiments. One of the main advantages of using this compound in lab experiments is that it is relatively inexpensive and easy to obtain. Furthermore, this compound is relatively stable and can be stored for long periods of time. However, one of the main drawbacks of using this compound in lab experiments is that it is toxic and should be handled with caution.
将来の方向性
There are a number of potential future directions for 4-((4-Chlorophenyl)-hydroxymethyl)phenol. One potential direction is to further explore its use in the synthesis of various pharmaceuticals and polymers. Additionally, further research could be done to explore the mechanism of action of this compound and to further elucidate its biochemical and physiological effects. Furthermore, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer and other diseases. Finally, further research could be done to explore the potential toxicological effects of this compound and to further evaluate its safety for use in lab experiments.
合成法
4-((4-Chlorophenyl)-hydroxymethyl)phenol is primarily synthesized through the reaction of 4-chlorophenol and formaldehyde in the presence of an acid catalyst. The reaction is carried out in aqueous solution at a temperature of 70-80°C. The reaction is generally complete within 2-3 hours, and yields this compound as the main product. The reaction can also be carried out in the presence of other catalysts, such as p-toluenesulfonic acid (PTSA) or sulfuric acid.
特性
IUPAC Name |
4-[(4-chlorophenyl)-hydroxymethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEZWQDQFWRURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164852-89-5 |
Source


|
| Record name | 4-((4-Chlorophenyl)-hydroxymethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164852895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4-CHLOROPHENYL)-HYDROXYMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J723YZJ8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1,3-thiazol-2-yl)amino]urea](/img/structure/B6611605.png)

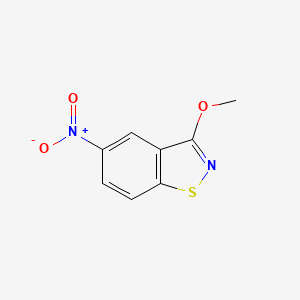
![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)
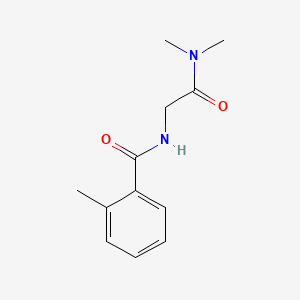

![2-[(4-aminocyclohexyl)oxy]acetic acid](/img/structure/B6611640.png)
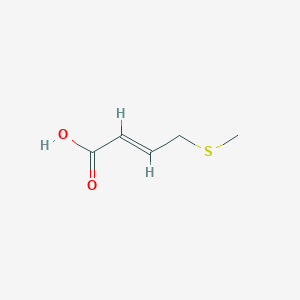
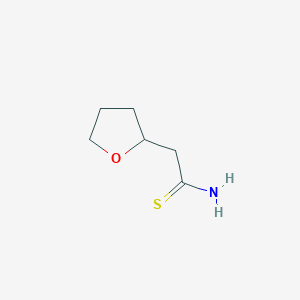
![2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B6611657.png)


![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
